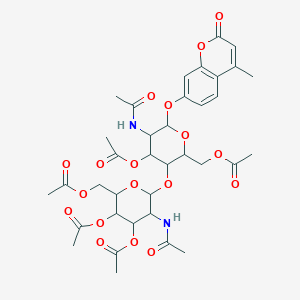
4-Methylumbelliferyl B-D-chitobiose peracetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl B-D-chitobiose peracetate is a fluorogenic substrate used in various biochemical assays. It is particularly valuable in the study of chitinase activity, as its breakdown results in the release of 4-methylumbelliferone, a fluorescent product . This compound is widely used in proteomics research and has a molecular formula of C36H44N2O18 and a molecular weight of 792.74 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl B-D-chitobiose peracetate typically involves the acetylation of 4-methylumbelliferyl B-D-chitobiose. The reaction conditions often include the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the hydroxyl groups on the chitobiose moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferyl B-D-chitobiose peracetate primarily undergoes hydrolysis reactions. When exposed to chitinase enzymes, the compound is hydrolyzed to release 4-methylumbelliferone, which is fluorescent . This reaction is commonly used in enzymatic assays to measure chitinase activity.
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of chitinase enzymes. The reaction is carried out in aqueous buffer solutions at optimal pH and temperature conditions for the enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .
Applications De Recherche Scientifique
4-Methylumbelliferyl B-D-chitobiose peracetate is extensively used in scientific research, particularly in the following areas:
Mécanisme D'action
The mechanism of action of 4-Methylumbelliferyl B-D-chitobiose peracetate involves its hydrolysis by chitinase enzymes. The enzyme cleaves the glycosidic bond in the chitobiose moiety, releasing 4-methylumbelliferone . This fluorescent product can be easily detected and quantified, making it a valuable tool in enzymatic assays.
Comparaison Avec Des Composés Similaires
4-Methylumbelliferyl B-D-chitobiose peracetate is unique in its ability to serve as a fluorogenic substrate for chitinase enzymes. Similar compounds include:
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used as a substrate for β-N-acetylglucosaminidase.
4-Methylumbelliferyl β-D-glucopyranoside: Used as a substrate for β-glucosidase.
4-Methylumbelliferyl β-D-galactopyranoside: Used as a substrate for β-galactosidase.
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic hydrolysis, but they differ in the specific enzymes they target and the types of glycosidic bonds they cleave .
Propriétés
Formule moléculaire |
C36H44N2O18 |
|---|---|
Poids moléculaire |
792.7 g/mol |
Nom IUPAC |
[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40) |
Clé InChI |
OZQAXINUAWYDOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



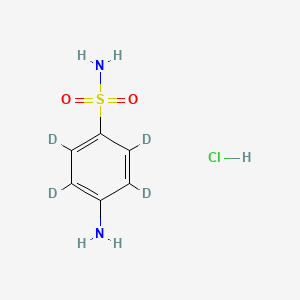
![55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B15130002.png)
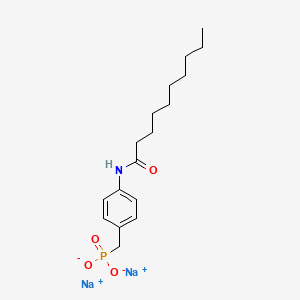


![6-[(E)-dec-5-enoyl]oxydecanoic acid](/img/structure/B15130029.png)
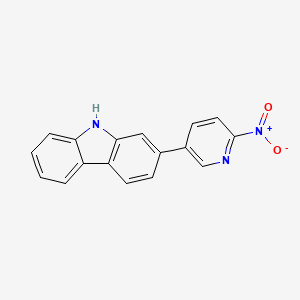
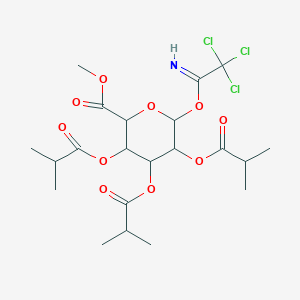

![(4,9,11,12,15-Pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate](/img/structure/B15130074.png)
![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)
![N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B15130084.png)

